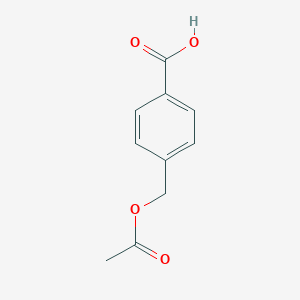
4-(Acetoxymethyl)benzoic acid
Cat. No. B100416
Key on ui cas rn:
15561-46-3
M. Wt: 194.18 g/mol
InChI Key: DLMONAQGOXNQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06559256B2
Procedure details


Triethylamine (15.4 ml, 110.4 mmol) was added to a solution of aldehyde (2) (12.57 g, 92.4 mmol) in THF (50 ml) and cooled to 0° C. Acetyl chloride (7.91 g, 110.4 mmol) was then gradually added over 25 minutes, and the mixture was then left to stir for two hours at room temperature. After one hour, ethyl acetate (200 ml) was added and the solution washed with sodium carbonate (100 ml), HCl (17%, 50 ml) and water (100 ml) respectively. The organic layer was then dried over sodium sulfate and the solvent removed under reduced pressure to give an oil which crystallised when cooled. Re-crystallisation in methanol-hexane gave light yellow crystals.

[Compound]
Name
aldehyde
Quantity
12.57 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.C(Cl)(=[O:10])C.[C:12]([O:15][CH2:16][CH3:17])(=[O:14])[CH3:13].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[C:12]([O:15][CH2:16][C:17]1[CH:7]=[CH:6][C:19]([C:20]([OH:10])=[O:21])=[CH:18][CH:22]=1)(=[O:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
12.57 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
7.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for two hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was then left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After one hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with sodium carbonate (100 ml), HCl (17%, 50 ml) and water (100 ml) respectively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised when
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Re-crystallisation in methanol-hexane gave light yellow crystals
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
